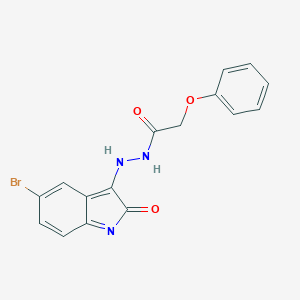
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide, also known as BPIH, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. BPIH is a hydrazide derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide is not well understood. However, studies have suggested that N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide may exert its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the anti-apoptotic protein Bcl-2. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been found to inhibit the growth of various bacterial strains, including S. aureus and E. coli.
Advantages and Limitations for Lab Experiments
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide is also stable under normal laboratory conditions and has a long shelf life. However, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for the study of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide. One potential direction is to investigate the pharmacokinetic properties of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide in vivo, including its absorption, distribution, metabolism, and excretion. Another direction is to explore the potential use of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide and to identify its molecular targets.
Synthesis Methods
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide involves the reaction of 5-bromo-2-oxindole-3-acetic acid with phenoxyacetic hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-oxindole-3-acetic acid and the hydrazide group of phenoxyacetic hydrazide, resulting in the formation of N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide.
Scientific Research Applications
N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been extensively studied for its potential biological applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide has been shown to exhibit anti-microbial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
Molecular Formula |
C16H12BrN3O3 |
|---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H,18,20,22) |
InChI Key |
DYTHXROEIDTTPT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246023.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)